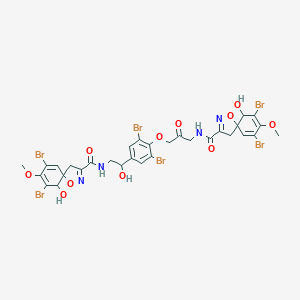
2,6-Dichloro-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H4Cl2F3NO . It is a member of the class of benzamides . This compound is used in various applications, including as an intermediate for organic synthesis processes .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)benzamide consists of a benzamide core substituted by chloro groups at positions 2 and 6, and a trifluoromethyl group at position 4 . The molecular weight of this compound is 258.02 g/mol.Physical And Chemical Properties Analysis
2,6-Dichloro-4-(trifluoromethyl)benzamide has a molecular weight of 258.02 g/mol. Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties
Research has explored the synthesis and properties of various acylthioureas, which include derivatives related to 2,6-Dichloro-4-(trifluoromethyl)benzamide. These compounds have shown potential in anti-pathogenic applications, particularly against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial Activity
Fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have been synthesized, showing significant antifungal and antibacterial activity, particularly against fungi and Gram-positive microorganisms. Some of these compounds, including derivatives of 2,6-Dichloro-4-(trifluoromethyl)benzamide, have shown activity against Gram-negative strains as well (Carmellino et al., 1994).
Anti-Tubercular Applications
A series of benzamide derivatives, including those related to 2,6-Dichloro-4-(trifluoromethyl)benzamide, have been developed for anti-tubercular activity. Notably, these compounds exhibited promising activity against Mycobacterium tuberculosis, suggesting potential as anti-tubercular agents (Nimbalkar et al., 2018).
Anticonvulsant Activity
Benzamides with trifluoromethyl groups, including structures related to 2,6-Dichloro-4-(trifluoromethyl)benzamide, have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds have shown comparable or greater potency than existing anticonvulsant drugs like phenytoin (Mussoi et al., 1996).
Structural Characterization for Antituberculosis Drug Development
The structural characterization of derivatives of 2,6-Dichloro-4-(trifluoromethyl)benzamide has been vital in the development of new antituberculosis drugs. These studies provide insights into the molecular structure and potential therapeutic applications of these compounds (Richter et al., 2021).
Synthesis of Novel Heterocycles
Research on the synthesis of novel α,β-dichloro-β-trifluoromethylated enones, derived from reactions involving Weinreb benzamides, has led to the creation of new trifluoromethylated heterocycles. These studies highlight the versatility of benzamide derivatives in synthesizing complex chemical structures (Jeon et al., 2007).
Safety And Hazards
2,6-Dichloro-4-(trifluoromethyl)benzamide is classified as having moderate oral toxicity, skin irritation, and eye irritation. It may cause an allergic skin reaction and is harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .
Eigenschaften
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAIJGGUONLHEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)N)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371661 |
Source


|
| Record name | 2,6-dichloro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)benzamide | |
CAS RN |
157021-70-0 |
Source


|
| Record name | 2,6-dichloro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157021-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
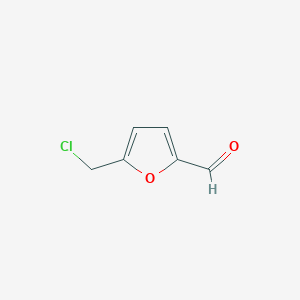

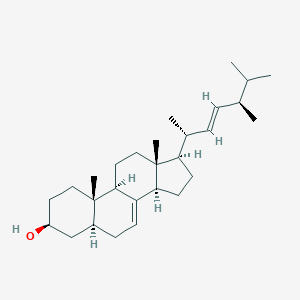


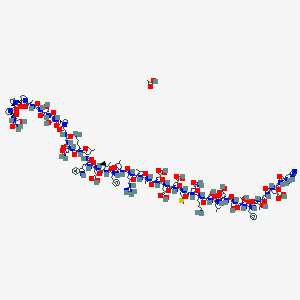


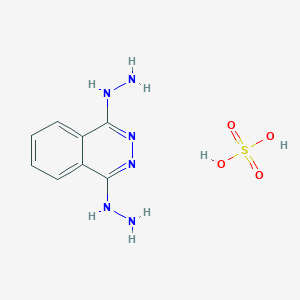
![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)
